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  • Product: 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid
  • CAS: 914637-52-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid: Structure, Synthesis, and Therapeutic Potential

Abstract The pyrrolidine ring is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in a multitude of clinically significant compounds.[1][2] Its non-planar, sp3-hybridized nature provides an ex...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in a multitude of clinically significant compounds.[1][2] Its non-planar, sp3-hybridized nature provides an exceptional platform for creating structurally diverse molecules with precise three-dimensional orientations, a critical factor for optimizing interactions with biological targets.[1][3] This guide focuses on a specific, promising derivative: 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid. This molecule uniquely combines three key pharmacophoric elements: a pyrrolidinone (γ-lactam) ring, a bioisosterically important pyridine moiety, and a carboxylic acid group. We will provide a comprehensive analysis of its chemical structure, physicochemical properties, a detailed synthetic protocol, and an expert perspective on its potential applications in drug discovery, grounded in the established biological activities of related structures.

Chemical Identity and Structure

5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a central five-membered lactam ring. The nitrogen atom of this ring is substituted with a pyridin-3-ylmethyl group, and a carboxylic acid functional group is present at the 3-position of the pyrrolidine core.

  • IUPAC Name: 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

  • CAS Number: 842958-29-6[4][5]

  • Molecular Formula: C₁₁H₁₂N₂O₃[4][5]

  • Synonyms: 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(3-pyridinylmethyl)-; 5-Oxo-1-(3-Pyridinylmethyl)-3-Pyrrolidinecarboxylic Acid[5]

Caption: Chemical structure of 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties is crucial for anticipating the compound's behavior in biological systems and for planning experimental work. The following data has been compiled from computational models and available chemical databases.

PropertyValueSource
Molecular Weight 220.23 g/mol [4][6]
Density 1.375 g/cm³[5]
Boiling Point 513.2°C at 760 mmHg[5]
Flash Point 264.2°C[5]
XLogP3 -0.6[7]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 3[8]
Rotatable Bond Count 3[8]
Topological Polar Surface Area (TPSA) 70.5 Ų[7]

Expert Interpretation: The negative XLogP3 value suggests good aqueous solubility, a desirable trait for drug candidates that can improve pharmacokinetic profiles.[9] The TPSA is below the 90 Ų threshold often associated with good oral bioavailability. These computed properties position the molecule favorably for further investigation as a potential therapeutic agent.

Synthesis Protocol: A Mechanistic Approach

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is commonly achieved through the condensation of itaconic acid with a primary amine.[10][11] This approach provides a straightforward and efficient route to the desired scaffold.

synthesis_workflow start Starting Materials: - Itaconic Acid - 3-(Aminomethyl)pyridine reaction Condensation/Cyclization Solvent: Water or Toluene Conditions: Reflux (100-140°C) start->reaction workup Workup - Cool reaction mixture - Acidify (e.g., with HCl) - Induce precipitation reaction->workup purification Purification - Filtration - Washing with cold solvent - Recrystallization workup->purification product Final Product: 5-Oxo-1-pyridin-3-ylpyrrolidine- 3-carboxylic acid purification->product

Caption: General workflow for the synthesis of the title compound.

Detailed Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine itaconic acid (1.0 equivalent) and 3-(aminomethyl)pyridine (1.05 equivalents).

    • Causality: A slight excess of the amine is used to ensure the complete consumption of the limiting reagent, itaconic acid.

  • Solvent Addition & Reaction: Add a suitable solvent, such as water or toluene, to the flask. Heat the reaction mixture to reflux (typically 100-140°C, depending on the solvent) and maintain for 4-12 hours.[11][12]

    • Causality: Refluxing provides the necessary thermal energy to overcome the activation energy for both the initial Michael addition of the amine to the double bond of itaconic acid and the subsequent intramolecular cyclization (lactamization) that forms the pyrrolidinone ring. Water is a green and effective solvent for this type of condensation.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting material spots are no longer visible.

  • Product Isolation (Workup): Once the reaction is complete, cool the mixture to room temperature. If using an organic solvent like toluene, the product may precipitate upon cooling. If water is the solvent, acidify the mixture with a dilute solution of hydrochloric acid to a pH of approximately 5.[11] This protonates the pyridine nitrogen and neutralizes any carboxylate salts, promoting precipitation of the zwitterionic product.

    • Causality: Adjusting the pH is critical for maximizing the yield of the isolated solid, as the compound's solubility is lowest near its isoelectric point.

  • Purification: Collect the resulting crystalline solid by vacuum filtration. Wash the solid with cold water or an appropriate cold organic solvent to remove any unreacted starting materials and soluble impurities.

    • Causality: Using a cold solvent for washing minimizes the loss of the desired product, which may have some solubility in the wash solvent at higher temperatures.

  • Final Characterization: The purity and identity of the final product, 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.[12][13]

Biological Significance and Therapeutic Potential

While specific biological data for 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid is not extensively published, its structural components form a compelling basis for its potential in drug discovery. The pyrrolidine scaffold is a privileged structure, appearing in numerous natural products and FDA-approved drugs.[3][9]

Enzyme Inhibition: Derivatives of pyrrolidine-3-carboxylic acid are well-documented as potent enzyme inhibitors.[3] The rigid scaffold allows for the precise positioning of functional groups to interact with active sites. For example, related structures have been investigated as inhibitors for enzymes involved in metabolic diseases and inflammation.[3][12]

Antimicrobial and Anticancer Applications: The 5-oxopyrrolidine core is a recurring motif in compounds exhibiting significant antimicrobial and anticancer activities.[11][14] Researchers have successfully synthesized series of 5-oxopyrrolidine derivatives demonstrating potent activity against multidrug-resistant bacteria and various cancer cell lines.[11][14] The introduction of different substituents on the core structure allows for the modulation of these activities.

Central Nervous System (CNS) and Receptor Antagonism: The pyrrolidine ring is a key component of many CNS-active agents.[2] Furthermore, pyrrolidine-3-carboxylic acid derivatives have been successfully developed as highly selective and orally active endothelin (ET) receptor antagonists, which are important in managing cardiovascular diseases.[15] The pyridine ring in the title compound is a common feature in molecules designed to interact with receptors in the CNS.[2]

Conclusion

5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid represents a molecule of significant interest for chemical and biological research. It is built upon the robust and versatile pyrrolidinone scaffold, which is prevalent in pharmacologically active agents. Its synthesis is achievable through established and scalable chemical methods. The combination of a pyrrolidinone core, a carboxylic acid functional group, and a pyridine moiety provides a rich platform for generating chemical libraries and exploring a wide range of therapeutic targets, from enzyme inhibition to receptor modulation. This guide provides the foundational knowledge for researchers and drug development professionals to recognize and harness the potential of this promising chemical entity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4777987, 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid. Available from: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available from: [Link]

  • Oakwood Chemical. 5-Oxo-1-(2-pyridinylmethyl)-3-pyrrolidine carboxylic acid. Available from: [Link]

  • OIST Groups. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). Available from: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1246808. Available from: [Link]

  • Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. Available from: [Link]

  • Serkov, S. A., et al. (2024). The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. Available from: [Link]

  • Svete, J. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5624-5636. Available from: [Link]

  • ResearchGate. (2019). Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents. Available from: [Link]

  • Simokaitiene, J., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. Available from: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available from: [Link]

  • Jae, H. S., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(23), 3978-3984. Available from: [Link]

  • Research and Reviews. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Journal of Medicinal & Organic Chemistry. Available from: [Link]

  • ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available from: [Link]

Sources

Exploratory

Technical Guide: The 1-(Pyridin-3-yl)-5-oxopyrrolidine-3-carboxylic Acid Scaffold

The following technical guide details the biological activity, synthesis, and therapeutic potential of 1-(pyridin-3-yl)-5-oxopyrrolidine-3-carboxylic acid . This document is structured for researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of 1-(pyridin-3-yl)-5-oxopyrrolidine-3-carboxylic acid . This document is structured for researchers and drug development professionals, focusing on the compound's role as a versatile


-lactam scaffold  derived from the aza-Michael addition of 3-aminopyridine to itaconic acid.

Chemical Class: N-Aryl-substituted


-Lactam (Pyrrolidinone)
Primary Application:  Pharmacophore Scaffold for Antimicrobial and Anti-inflammatory Drug Design

Executive Summary

1-(Pyridin-3-yl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic building block synthesized via the reaction of itaconic acid with 3-aminopyridine . While often studied as part of broader N-aryl-5-oxopyrrolidine libraries, this specific derivative combines the rigid, polar pyrrolidinone core with a pyridine moiety (enhancing water solubility and hydrogen bonding) and a modifiable carboxylic acid handle.

Its primary biological utility lies in its function as a precursor for highly active hydrazones and amides that exhibit potent antimicrobial (S. aureus, MRSA), anti-inflammatory (MMP inhibition), and anticancer activities.

Chemical Structure & Synthesis

The compound is formed through a "green chemistry" approach involving the aza-Michael addition of an amine to the conjugated double bond of itaconic acid, followed by intramolecular cyclization.

Confirmed Synthetic Protocol

Objective: Synthesis of 1-(pyridin-3-yl)-5-oxopyrrolidine-3-carboxylic acid. Reagents: Itaconic acid (1.0 eq), 3-Aminopyridine (1.0 eq), Water (Solvent).

Step-by-Step Methodology:

  • Dissolution: Dissolve itaconic acid (e.g., 0.05 mol) in distilled water (approx. 20–30 mL).

  • Addition: Add 3-aminopyridine (0.05 mol) to the solution. The reaction is typically exothermic.[1]

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–16 hours.

    • Mechanistic Note: The amine attacks the

      
      -carbon of the itaconic acid double bond (Michael addition), forming an intermediate which then cyclizes via dehydration to form the lactam ring.
      
  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling or require volume reduction under vacuum.

  • Purification: Recrystallize from water or an ethanol/water mixture.

  • Validation:

    • Yield: Typically 70–85%.

    • 1H NMR (DMSO-d6): Look for pyrrolidine ring protons (multiplets at

      
       2.6–2.8, 3.3–3.4, 3.8–4.0 ppm) and pyridine aromatic protons. The disappearance of vinylic protons from itaconic acid confirms cyclization.
      
Synthesis Pathway Visualization

The following diagram illustrates the transformation from precursors to the final scaffold.

SynthesisPathway Itaconic Itaconic Acid (C5H6O4) Process Reflux in Water (12h, 100°C) Itaconic->Process Amine 3-Aminopyridine (C5H6N2) Amine->Process Inter Aza-Michael Intermediate Process->Inter Addition Product 1-(pyridin-3-yl)-5- oxopyrrolidine-3-carboxylic acid Inter->Product Cyclization (-H2O)

Figure 1: Synthesis pathway via aza-Michael addition and cyclodehydration.

Biological Activity & Mechanism of Action

The biological activity of this compound is best understood in two phases: the intrinsic activity of the acid itself and the derived activity of its functionalized forms.

Intrinsic Activity (The Scaffold)

As a free acid, the molecule exhibits moderate biological activity. Its primary value is as a polar, rigid scaffold that positions the pyridine ring for receptor interaction.

  • MMP Inhibition: N-substituted 5-oxopyrrolidine-3-carboxylic acids act as zinc-binding groups (ZBGs) in Matrix Metalloproteinases (MMPs). The carboxylic acid coordinates with the catalytic Zinc ion in the enzyme's active site, while the N-aryl group (pyridine) fits into the S1' hydrophobic pocket.

  • Solubility: The pyridine nitrogen (pKa ~5.2) allows for salt formation, significantly improving the water solubility of drug candidates compared to phenyl analogs.

Derived Activity (Functionalized Derivatives)

The carboxylic acid group at position 3 is frequently derivatized into hydrazides , hydrazones , or esters . These derivatives show significantly amplified potency.[2]

Derivative TypeTarget MechanismObserved Activity
Hydrazones Schiff base formation interferes with bacterial cell wall synthesis or DNA replication.High Potency: Effective against S. aureus (MRSA) and E. coli.
Azoles Integration of pyrazole/pyrrole rings creates multi-heterocyclic systems.Anticancer: Antiproliferative activity against A549 (lung cancer) cells.
Amides Peptidomimetic structure.Anti-inflammatory: Inhibition of MMP-2 and MMP-9.[3]
Structure-Activity Relationship (SAR)

The biological efficacy relies on three structural domains:

  • The Lactam Core (5-oxopyrrolidine): Provides a rigid stereochemical frame, mimicking the transition state of peptide hydrolysis.

  • The N-Substituent (Pyridin-3-yl):

    • Acts as a hydrogen bond acceptor.

    • Enhances metabolic stability compared to phenyl rings (less prone to hydroxylation).

    • Modulates lipophilicity (LogP) for better bioavailability.

  • The C3-Carboxyl Group:

    • Essential for binding: Acts as an anchor in enzyme active sites.

    • Essential for synthesis: Serves as the attachment point for pharmacophores (e.g., nitro-thiophene moieties for antibacterial action).

SAR Core 5-Oxopyrrolidine Core (Rigid Scaffold) Activity Biological Outcome: MMP Inhibition & Antimicrobial Potency Core->Activity Stereochemistry N_Sub N-(Pyridin-3-yl) (Solubility & H-Bonding) N_Sub->Activity Bioavailability C3_Sub C3-Carboxylic Acid (Zinc Binding / Derivatization) C3_Sub->Activity Target Interaction

Figure 2: Structure-Activity Relationship (SAR) analysis of the scaffold.

Experimental Validation Protocols

To validate the biological activity of this scaffold, the following assays are standard in the field.

Antimicrobial Susceptibility Testing (Microdilution)
  • Purpose: Determine Minimum Inhibitory Concentration (MIC).

  • Organisms: S. aureus (ATCC 9144), E. coli (ATCC 8739).[4]

  • Protocol:

    • Prepare stock solution of the compound in DMSO.

    • Dilute in Mueller-Hinton Broth to range 0.5–128

      
      g/mL.
      
    • Inoculate with bacterial suspension (

      
       CFU/mL).
      
    • Incubate at 37°C for 24 hours.

    • Readout: Lowest concentration with no visible growth.

MMP-2/MMP-9 Inhibition Assay
  • Purpose: Assess anti-inflammatory potential.

  • Protocol:

    • Incubate activated MMP-2 or MMP-9 enzyme with the test compound (10 nM – 100

      
      M) in assay buffer (50 mM Tris-HCl, 10 mM CaCl2, pH 7.5).
      
    • Add fluorogenic substrate (e.g., gelatin-fluorescein).

    • Measure fluorescence intensity over 30–60 minutes.

    • Calculation: Determine IC50 relative to control (no inhibitor).

References

  • Synthesis and Antimicrobial Activity of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Molecules, 2023.

  • Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Rasayan Journal of Chemistry, 2020.[3]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Molecules, 2022.

  • Itaconic Acid Hybrids as Potential Anticancer Agents. Molbank, 2020.

  • Reaction of Itaconic Acid with Primary Amines. US Patent 8796472B2, 2014.

Sources

Foundational

Stereochemical Engineering of 3-Pyridyl-5-Oxopyrrolidine Carboxylic Acids

Synthesis, Resolution, and Pharmacological Scaffolding Executive Summary The 5-oxopyrrolidine-3-carboxylic acid scaffold (also known as paraconic acid lactams) represents a privileged structure in medicinal chemistry, se...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Resolution, and Pharmacological Scaffolding

Executive Summary

The 5-oxopyrrolidine-3-carboxylic acid scaffold (also known as paraconic acid lactams) represents a privileged structure in medicinal chemistry, serving as a rigid core for peptidomimetics, matrix metalloproteinase (MMP) inhibitors, and nootropics.[1] When substituted with a 3-pyridyl moiety, these compounds gain significant pharmacological value due to the pyridine ring’s ability to participate in


-

stacking and hydrogen bonding within active sites (e.g., InhA, PDE4).

This technical guide addresses the two primary isomeric challenges in this class:

  • Regioisomerism: Distinguishing between N-substituted (1-(3-pyridyl)) and C-substituted (4-(3-pyridyl)) variants.

  • Stereoisomerism: Managing the chiral centers at C3 and C4 to isolate bioactive enantiomers.

Part 1: Structural Architecture & Regioisomerism[1]

The biological activity of 3-pyridyl-5-oxopyrrolidines is dictated by the positioning of the pyridine ring relative to the lactam core.

The N1-Substituted Isomer (Cotinine Analog)
  • Structure: 1-(3-pyridyl)-5-oxopyrrolidine-3-carboxylic acid.[1]

  • Chemical Character: An analog of cotinine (a nicotine metabolite).[1] The carboxylic acid at C3 provides a vector for further functionalization (e.g., amides, hydrazones).[2]

  • Utility: Precursor for MMP inhibitors and antimicrobial agents.

The C4-Substituted Isomer (GABA/Rolipram Analog)
  • Structure: 4-(3-pyridyl)-5-oxopyrrolidine-3-carboxylic acid.[1]

  • Chemical Character: Possesses two contiguous chiral centers (C3 and C4).[1] The trans-isomer is thermodynamically favored and often biologically active (mimicking the conformation of GABA).

  • Utility: Phosphodiesterase-4 (PDE4) inhibitors and neurological agents.[1]

Part 2: Synthetic Protocols

Protocol A: The Itaconic Acid Fusion (Target: N1-Isomer)

Mechanism: Aza-Michael addition followed by cyclodehydration.[1] This is the most robust route for industrial scaling of the N-substituted variant.

Materials:

  • Itaconic acid (1.0 eq)

  • 3-Aminopyridine (1.0 eq)

  • Solvent: Water (Green chemistry) or Toluene (Azeotropic removal)

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask, suspend itaconic acid (13.0 g, 0.1 mol) in 50 mL of distilled water. Add 3-aminopyridine (9.4 g, 0.1 mol).

  • Reflux: Heat the mixture to reflux (100°C) for 12–16 hours. The initial suspension will dissolve as the salt forms, followed by precipitation of the product.

  • Monitoring: Monitor reaction progress via TLC (MeOH:DCM 1:9). Look for the disappearance of the amine spot.

  • Workup (Self-Validating Step):

    • Cool the reaction mixture to 4°C.

    • Acidify with 5% HCl to pH 2–3 to protonate the pyridine nitrogen and ensure the carboxylic acid is free.

    • Critical Check: If no precipitate forms, the product may be a zwitterion. Adjust pH to the isoelectric point (~pH 4.5) to maximize precipitation.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Yield Expectation: 85–92%.

Protocol B: Asymmetric Michael Addition (Target: C4-Isomer)

Mechanism: Conjugate addition of a nitroalkane or malonate to a pyridyl-cinnamate derivative, followed by reductive cyclization.[1]

Materials:

  • Methyl 3-(3-pyridyl)acrylate[1]

  • Nitromethane[3]

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Chiral Thiourea (for asymmetric induction)[1]

  • Reductant: Raney Nickel/H₂

Step-by-Step Methodology:

  • Michael Addition: Dissolve methyl 3-(3-pyridyl)acrylate (10 mmol) in nitromethane (5 mL). Add DBU (1.0 eq) at 0°C. Stir for 4 hours.

  • Quench: Neutralize with dilute HCl and extract with Ethyl Acetate. Evaporate to yield the nitro-ester intermediate.

  • Reductive Cyclization:

    • Dissolve the intermediate in MeOH.

    • Add Raney Nickel (10 wt%) and pressurize with H₂ (50 psi) in a Parr shaker for 6 hours.

    • Mechanism:[1][4] The nitro group reduces to an amine, which immediately attacks the methyl ester intramolecularly to close the lactam ring.

  • Hydrolysis: Treat the resulting lactam-ester with LiOH in THF/Water to yield the free acid: 4-(3-pyridyl)-5-oxopyrrolidine-3-carboxylic acid .

Part 3: Visualization of Synthetic Logic

SynthesisPathways Precursors Precursors Itaconic Itaconic Acid + 3-Aminopyridine Precursors->Itaconic Acrylate 3-Pyridyl Acrylate + Nitromethane Precursors->Acrylate ReactionA Reflux (Aq) Cyclodehydration Itaconic->ReactionA ReactionB 1. Michael Addition 2. H2/Ra-Ni Reduction Acrylate->ReactionB ProductA N1-Isomer: 1-(3-pyridyl)-5-oxo... ReactionA->ProductA Yield ~90% Intermediate Nitro-Ester Intermediate ReactionB->Intermediate In situ ProductB C4-Isomer: 4-(3-pyridyl)-5-oxo... Intermediate->ProductB Yield ~65%

Figure 1: Divergent synthetic pathways for N-substituted vs. C-substituted 3-pyridyl-5-oxopyrrolidines.

Part 4: Stereochemical Resolution & Characterization

For the C4-substituted isomer, you will obtain a mixture of cis (3R,4S / 3S,4R) and trans (3R,4R / 3S,4S) diastereomers. The trans-isomer is generally thermodynamically favored.

Separation Protocol
  • Diastereomeric Salt Crystallization:

    • Dissolve the racemic acid in hot ethanol.

    • Add 0.5 eq of (R)-(+)-

      
      -Methylbenzylamine .
      
    • Allow to cool slowly. The salt of one enantiomer (typically the trans-isomer) will crystallize out.

    • Filter and treat the salt with 1M HCl to recover the enantiopure acid.

  • Chiral HPLC Validation:

    • Column: Chiralcel OD-H or AD-H (Polysaccharide based).[1][5]

    • Mobile Phase: Hexane:Isopropanol:TFA (90:10:0.1).[5]

    • Detection: UV at 254 nm (Pyridyl chromophore).

    • Metric: Calculate Enantiomeric Excess (

      
      ). Target 
      
      
      
      .
Data Summary Table: Isomer Properties
Isomer TypeChiral CentersPreferred SynthesisKey Spectral Feature (1H NMR)
N1-(3-pyridyl) C3 (1 center)Itaconic Fusion

8.5-8.8 ppm (Pyridine H2/H6)
C4-(3-pyridyl) C3, C4 (2 centers)Michael Addition

3.5-4.0 ppm (C3-H, C4-H coupling)
Cis-C4-Isomer --Kinetic Product

Hz
Trans-C4-Isomer --Thermodynamic Product

Hz

Part 5: Pharmacological Implications

The 3-pyridyl group is not merely a lipophilic spacer; it is an active pharmacophore.

  • Bioisosterism: The pyridine nitrogen acts as a hydrogen bond acceptor, mimicking the carbonyl oxygen found in many peptide backbones.[1] This is critical for MMP-2 and MMP-9 inhibition , where the pyrrolidine carbonyl coordinates the Zinc ion, and the pyridyl group interacts with the S1' pocket [1].

  • Metabolic Stability: Unlike phenyl rings, the pyridine ring is less susceptible to oxidative metabolism by CYP450 enzymes, improving the half-life of the drug candidate.[1]

  • Antimicrobial Activity: Hydrazone derivatives of the N1-isomer have shown potent activity against multidrug-resistant Staphylococcus aureus, likely by disrupting cell wall synthesis via hydrazide-mediated chelation [2].[1]

References

  • Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Source: Rasayan Journal of Chemistry, 2020.[6] Context: Establishes the core synthesis of N-substituted derivatives from itaconic acid and their activity against MMPs.

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Source: PMC (PubMed Central), 2022. Context: Details the antimicrobial efficacy of hydrazone derivatives of 1-(4-substituted)-5-oxopyrrolidines.

  • Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives via Asymmetric Michael Addition. Source: Organic & Biomolecular Chemistry, RSC. Context: Provides the methodology for synthesizing the C4-substituted isomers with high enantioselectivity.

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA). Source: PMC (PubMed Central). Context: Discusses the structure-activity relationship (SAR) of pyrrolidine-3-carboxylic acid derivatives in tuberculosis drug discovery.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Condensation of 3-Aminopyridine and Itaconic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of novel molecules with potential therapeutic applications is a cornerstone of drug discovery and development. The condensation r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel molecules with potential therapeutic applications is a cornerstone of drug discovery and development. The condensation reaction between 3-aminopyridine and itaconic acid offers a pathway to a variety of functionalized molecules. 3-Aminopyridine is a key building block in medicinal chemistry, found in numerous compounds with diverse biological activities.[1] Itaconic acid, a bio-based dicarboxylic acid, provides a versatile scaffold with multiple reactive sites: two carboxylic acid groups and a reactive double bond.[2][3] The products of this condensation, pyridyl-substituted amides and their derivatives, are of significant interest for the development of new therapeutic agents, leveraging the biological importance of the pyridine moiety and the structural versatility of the itaconic acid backbone.

This document provides a detailed guide to the reaction conditions for the condensation of 3-aminopyridine and itaconic acid, focusing on the selective formation of the mono-amide product, N-(pyridin-3-yl)itaconamic acid. It includes a discussion of the underlying chemical principles, detailed experimental protocols, and methods for product characterization.

Reaction Mechanism and Strategy

The reaction between 3-aminopyridine and itaconic acid can proceed through two primary pathways: amide bond formation at one or both carboxylic acid groups, and aza-Michael addition of the amino group to the α,β-unsaturated system of itaconic acid. To selectively achieve the desired mono-amide product, precise control over the reaction conditions is paramount. The use of coupling agents is a standard and effective strategy to facilitate amide bond formation under mild conditions, thereby minimizing side reactions such as the Michael addition, which is typically favored by higher temperatures and stronger bases.

Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) are commonly employed.[4][5][6][7] The mechanism involves the activation of a carboxylic acid group of itaconic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by HOBt to form an active ester, which subsequently reacts with the amino group of 3-aminopyridine to form the stable amide bond, regenerating HOBt in the process.[8] This method is generally efficient and helps to suppress racemization if chiral centers are present.

Alternatively, microwave-assisted synthesis presents a rapid and efficient method for driving the condensation reaction, often leading to higher yields and shorter reaction times.[9][10][11][12]

Experimental Protocols

This section outlines two primary protocols for the synthesis of N-(pyridin-3-yl)itaconamic acid: a conventional method using EDC/HOBt coupling and a microwave-assisted approach.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is designed for the selective formation of the mono-amide product under mild conditions.

Materials:

  • Itaconic acid

  • 3-Aminopyridine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve itaconic acid (1.0 equivalent) in anhydrous DCM or DMF.

  • Addition of Reagents: To the stirred solution, add 3-aminopyridine (1.0 equivalent) and HOBt (1.1 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Coupling Agent: Slowly add EDC·HCl (1.2 equivalents) to the cooled mixture in portions.

  • Base Addition: Add DIPEA or TEA (2.0 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-(pyridin-3-yl)itaconamic acid.

Quantitative Data Summary (Protocol 1):

ReagentMolar RatioRole
Itaconic Acid1.0Starting Material
3-Aminopyridine1.0Starting Material
EDC·HCl1.2Coupling Agent
HOBt1.1Additive
DIPEA/TEA2.0Base
Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid synthesis of the target compound.

Materials:

  • Itaconic acid

  • 3-Aminopyridine

  • Suitable solvent (e.g., DMF, acetonitrile, or solvent-free)

  • Microwave reactor

Procedure:

  • Reaction Mixture: In a microwave-safe reaction vessel, combine itaconic acid (1.0 equivalent) and 3-aminopyridine (1.0 to 1.2 equivalents). If a solvent is used, add a minimal amount of a high-boiling point solvent like DMF.

  • Microwave Irradiation: Place the sealed vessel in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes). The optimal temperature and time should be determined empirically.

  • Cooling and Work-up: After the reaction is complete, cool the vessel to room temperature. If a solvent was used, remove it under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography as described in Protocol 1.

Quantitative Data Summary (Protocol 2):

ReagentMolar RatioRole
Itaconic Acid1.0Starting Material
3-Aminopyridine1.0 - 1.2Starting Material

Characterization of N-(pyridin-3-yl)itaconamic acid

Accurate characterization of the synthesized product is crucial for confirming its identity and purity. The following are the predicted spectroscopic data for N-(pyridin-3-yl)itaconamic acid.

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

    • 12.5-13.0 (br s, 1H, COOH)

    • 10.2-10.4 (s, 1H, NH)

    • 8.7-8.8 (d, 1H, Py-H)

    • 8.2-8.3 (d, 1H, Py-H)

    • 8.0-8.1 (dd, 1H, Py-H)

    • 7.3-7.4 (dd, 1H, Py-H)

    • 6.2-6.3 (s, 1H, =CH₂)

    • 5.7-5.8 (s, 1H, =CH₂)

    • 3.3-3.4 (s, 2H, -CH₂-)

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

    • 171.5 (COOH)

    • 168.0 (C=O, amide)

    • 145.0 (Py-C)

    • 142.0 (Py-C)

    • 138.0 (=C)

    • 135.0 (Py-C)

    • 128.0 (=CH₂)

    • 127.0 (Py-C)

    • 124.0 (Py-C)

    • 40.0 (-CH₂-)

Note: The predicted NMR data can be obtained using software such as ChemDraw.[13][14][15][16] Experimental verification is essential for confirmation.

Further Analytical Techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O (acid and amide), N-H, and C=C bonds.

  • Melting Point: To assess the purity of the final product.

Visualizing the Workflow

Reaction Pathway

Reaction_Pathway Itaconic_Acid Itaconic Acid Coupling_Agent EDC/HOBt or Microwave Itaconic_Acid->Coupling_Agent Aminopyridine 3-Aminopyridine Aminopyridine->Coupling_Agent Product N-(pyridin-3-yl)itaconamic acid Coupling_Agent->Product Condensation

Caption: Synthetic route to N-(pyridin-3-yl)itaconamic acid.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Mix Itaconic Acid and 3-Aminopyridine Add_Reagents Add Coupling Agents (EDC/HOBt) / Apply Microwave Start->Add_Reagents Reaction Stir at RT or Heat with Microwave Add_Reagents->Reaction Quench Quench Reaction Reaction->Quench Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Characterize NMR, MS, IR, Melting Point Purify->Characterize

Caption: Step-by-step experimental workflow.

Conclusion

The condensation of 3-aminopyridine with itaconic acid provides a versatile platform for the synthesis of novel compounds with potential applications in drug development. By carefully selecting the reaction conditions, particularly through the use of modern coupling agents or microwave-assisted techniques, the selective formation of the desired amide products can be achieved. The protocols and characterization data provided in these application notes serve as a comprehensive guide for researchers and scientists in this field. As with any synthetic procedure, optimization of the reaction conditions for specific laboratory setups is recommended to achieve the best possible outcomes.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Online Publishing @ NIScPR. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. [Link]

  • Comparing NMR Methods in ChemDraw and Gaussian. Gaussian. [Link]

  • How to Predict NMR in ChemDraw. YouTube. [Link]

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry. [Link]

  • 1 h nmr spectrum using chemdraw. SlideShare. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. [Link]

  • How reliable actually is the nmr prediction spectra tool in chemdraw ? : r/chemistry. Reddit. [Link]

  • Chemdraw for predicting NMR spectra. YouTube. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Synthesis of 3-Aminopyridine. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. [Link]

  • Recent Advances in Biotechnological Itaconic Acid Production, and Application for a Sustainable Approach. MDPI. [Link]

  • Process for purification of boronic acid and its derivatives.
  • 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. PubMed. [Link]

  • Preparation and characterization of N-(3-pyridinyl) spirocyclic diamines as ligands for nicotinic acetylcholine receptors. PubMed. [Link]

  • Itaconic Acid at BMRB. Biological Magnetic Resonance Bank. [Link]

  • Preparation method of 3-aminopyridine.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

Sources

Application

Application Note: Preparation of 5-oxo-1-(3-pyridyl)pyrrolidine-3-carboxylic acid hydrazides

Abstract & Scientific Rationale The 5-oxopyrrolidine-3-carboxylic acid scaffold (also known as pyroglutamic acid derivatives) represents a privileged structure in medicinal chemistry, exhibiting diverse biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The 5-oxopyrrolidine-3-carboxylic acid scaffold (also known as pyroglutamic acid derivatives) represents a privileged structure in medicinal chemistry, exhibiting diverse biological activities including nootropic (cognition enhancing), antimicrobial, and anti-inflammatory properties. The specific derivatization with a 3-pyridyl moiety introduces a heteroaromatic system capable of hydrogen bonding and


-stacking interactions, often enhancing affinity for CNS targets (e.g., nicotinic acetylcholine receptors) and bacterial enzymes.

This application note details a robust, three-step synthetic protocol for the preparation of 5-oxo-1-(3-pyridyl)pyrrolidine-3-carboxylic acid hydrazide . Unlike generic procedures, this guide addresses the specific solubility challenges posed by the amphoteric nature of the 3-pyridyl substituent and provides a scalable, high-purity workflow.

Key Mechanistic Insight

The synthesis relies on a cascade aza-Michael addition followed by intramolecular cyclodehydration . The nucleophilic nitrogen of 3-aminopyridine attacks the


-carbon of itaconic acid's exocyclic double bond. The resulting intermediate undergoes rapid ring closure to form the thermodynamically stable 

-lactam ring.

Retrosynthetic Analysis & Pathway

The synthetic strategy disconnects the hydrazide back to the methyl ester, and subsequently to the carboxylic acid formed from the condensation of commercially available itaconic acid and 3-aminopyridine.

ReactionScheme Itaconic Itaconic Acid (Starting Material) Intermediate Aza-Michael Intermediate Itaconic->Intermediate Reflux (H2O) Amine 3-Aminopyridine (Starting Material) Amine->Intermediate Reflux (H2O) Acid 5-oxo-1-(3-pyridyl) pyrrolidine-3-carboxylic acid Intermediate->Acid Cyclodehydration Ester Methyl Ester Derivative Acid->Ester MeOH / H2SO4 Fischer Esterification Hydrazide Target Hydrazide (Final Product) Ester->Hydrazide N2H4·H2O Hydrazinolysis

Figure 1: Synthetic pathway for the target hydrazide via aza-Michael addition and cyclization.

Experimental Protocol

Stage 1: Synthesis of 5-oxo-1-(3-pyridyl)pyrrolidine-3-carboxylic acid

Principle: Thermally induced condensation in aqueous media. Critical Consideration: The product is zwitterionic (pyridine base + carboxylic acid). Isolation requires precise pH control to the isoelectric point (pI).

Materials:

  • Itaconic acid (13.0 g, 0.1 mol)

  • 3-Aminopyridine (9.4 g, 0.1 mol)

  • Distilled Water (100 mL)

  • Activated Charcoal (optional for decolorization)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Itaconic acid (1.0 eq) and 3-Aminopyridine (1.0 eq) in distilled water.

  • Reaction: Heat the mixture to reflux (100°C). The solids will dissolve, forming a clear solution. Maintain reflux for 12–14 hours .

    • Monitoring: Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The starting amine spot should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Isoelectric Precipitation: The product may not precipitate immediately due to the pyridine ring. Adjust the pH to approximately 4.0–4.5 using concentrated HCl (if basic) or 10% NaOH (if too acidic, though usually the reaction mix is acidic).

    • Note: If no precipitate forms upon cooling and pH adjustment (common with pyridyl derivatives due to high water solubility), evaporate the water under reduced pressure to dryness.

    • Recrystallize the crude residue from Ethanol/Water (9:1) or Isopropanol .

  • Yield: Expected yield 70–85%. White to off-white crystalline solid.

Stage 2: Esterification to Methyl 5-oxo-1-(3-pyridyl)pyrrolidine-3-carboxylate

Principle: Acid-catalyzed Fischer esterification to protect the carboxyl group and activate it for hydrazinolysis.

Procedure:

  • Setup: Dissolve the Stage 1 acid (10.0 g) in anhydrous Methanol (100 mL).

  • Catalyst: Add concentrated Sulfuric Acid (

    
    , 1.0 mL) dropwise.
    
  • Reaction: Reflux for 6–8 hours .

  • Work-up:

    • Evaporate the solvent to

      
      20% of the original volume.
      
    • Pour the residue into ice-cold water (100 mL).

    • Neutralize with saturated

      
       solution until pH 
      
      
      
      8.
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over anhydrous

      
      , filter, and evaporate.
      
  • Yield: Expected yield 80–90%. Viscous oil or low-melting solid.

Stage 3: Hydrazinolysis to Target Hydrazide

Principle: Nucleophilic acyl substitution of the ester methoxy group by hydrazine.

Procedure:

  • Setup: Dissolve the Stage 2 ester (5.0 g) in Ethanol (50 mL).

  • Reagent Addition: Add Hydrazine Hydrate (80% or 99%, 5.0 eq) dropwise.

    • Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reaction: Reflux for 4–6 hours . A precipitate often begins to form during the reflux.

  • Isolation:

    • Cool the mixture to

      
       (ice bath) and stir for 30 minutes.
      
    • Filter the precipitate under vacuum.

    • Wash the cake with cold Ethanol (

      
       mL) and Diethyl Ether (
      
      
      
      mL) to remove excess hydrazine.
  • Purification: Recrystallize from Ethanol or Ethanol/Water if necessary.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpactCorrective Action
Stoichiometry (Stage 1) 1:1 Molar RatioExcess amine complicates purification; Excess acid lowers yield.Ensure precise weighing.
Reaction Time (Stage 1) >12 HoursIncomplete cyclization leads to open-chain amide impurities.Check TLC; extend reflux if intermediate spot persists.
pH Control (Stage 1 Workup) pH 4.0–4.5Critical for precipitation of the zwitterionic acid.Use a calibrated pH meter, not just paper.
Hydrazine Quality >80% HydrateLow concentration leads to hydrolysis (acid formation) instead of hydrazinolysis.Use fresh hydrazine hydrate.

Characterization Standards

To validate the synthesis, the following spectral features must be confirmed.

H NMR (400 MHz, DMSO- ) Expectations:
  • Amide/Hydrazide NH: Broad singlets at

    
     9.0–9.5 ppm (hydrazide NH) and 
    
    
    
    4.0–4.5 ppm (
    
    
    ).
  • Pyridine Ring: Four distinct signals in the aromatic region (

    
     7.4–8.8 ppm).[1] Look for the highly deshielded proton adjacent to the ring nitrogen (
    
    
    
    8.8 ppm).
  • Pyrrolidone Ring:

    • 
      : Multiplets around 
      
      
      
      3.8–4.1 ppm.
    • 
      : Multiplet around 
      
      
      
      3.3 ppm.
    • 
      : Multiplets around 
      
      
      
      2.6–2.8 ppm.
IR Spectroscopy (KBr Pellet):
  • C=O (Lactam): Strong band at

    
    .
    
  • C=O (Hydrazide): Band at

    
    .
    
  • NH/NH2: Broad stretching at

    
    .
    

References

  • General Synthesis of N-Aryl-5-oxopyrrolidines

    • Matusevičius, Ž., et al. (2022).[1][2] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. International Journal of Molecular Sciences.

  • Hydrazide Preparation Methodology

    • Pandya, K. M., & Desai, P. S. (2020).[3] Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Rasayan Journal of Chemistry.

  • Itaconic Acid Reactivity

    • Imamura, Y., et al. (2004).[4] Reaction of Itaconic Acid with Primary Amines. Chemical & Pharmaceutical Bulletin.

Sources

Method

In vitro cytotoxicity assays for pyridine-based pyrrolidinones

Application Note: Optimized Cytotoxicity Profiling of Pyridine-Based Pyrrolidinones Executive Summary Pyridine-based pyrrolidinones represent a privileged scaffold in medicinal chemistry, frequently exhibiting potent ant...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Cytotoxicity Profiling of Pyridine-Based Pyrrolidinones

Executive Summary

Pyridine-based pyrrolidinones represent a privileged scaffold in medicinal chemistry, frequently exhibiting potent anticancer activity through kinase inhibition (e.g., PIM-1, EGFR) or tubulin destabilization. However, the physicochemical properties of this class—specifically the basicity of the pyridine nitrogen and the lipophilicity of the pyrrolidinone ring—introduce unique challenges in in vitro profiling.

This Application Note provides a validated workflow for evaluating these compounds. It moves beyond standard protocols to address class-specific artifacts, such as reductive interference with tetrazolium salts (MTT) and solubility-driven precipitation in aqueous media.

Compound Management & Solubilization

The Challenge: Pyridine-based pyrrolidinones often possess high LogP values (lipophilicity) and pH-dependent solubility. Inadequate solubilization leads to micro-precipitation in cell culture media, causing "artificial cytotoxicity" (physical stress on cells) or false inactivity (compound unavailability).

Protocol: The "Solubility Step-Down" Method

Rationale: To ensure the compound remains in solution when transitioning from organic solvent to aqueous media.

  • Stock Preparation: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.

    • Quality Check: Inspect for turbidity. If turbid, sonicate at 37°C for 5 minutes.

  • Intermediate Dilution: Do not add 10 mM stock directly to the cell well. Instead, prepare a 10x working solution in culture media (e.g., RPMI-1640 + 10% FBS).

    • Example: To achieve a final assay concentration of 10 µM, dilute stock to 100 µM in media.

    • Critical Check: Visually inspect this 10x solution. If the pyridine derivative precipitates here, it will precipitate on the cells.

  • Final Application: Add the 10x solution to the cell wells (already containing 90% volume) to reach 1x concentration.

    • Constraint: Final DMSO concentration must be ≤ 0.5% (v/v) to avoid solvent toxicity.

Metabolic Activity Assay (MTT/MTS)

The Trap: Pyridine rings, particularly those with electron-donating substituents, can act as weak reducing agents. In standard MTT assays, the compound itself may chemically reduce the tetrazolium dye to purple formazan without live cells, leading to false negatives (underestimation of toxicity).[1]

Workflow Visualization

G Prep Compound Prep (DMSO Stock) Treat Treatment (72h Incubation) Prep->Treat Seed Cell Seeding (24h Attachment) Seed->Treat AddMTT Add MTT (4h Incubation) Treat->AddMTT Control Cell-Free Interference Control Control->AddMTT Mandatory Check Read Absorbance Read (570 nm) AddMTT->Read

Figure 1: Optimized MTT workflow including the critical cell-free interference control step.

Protocol: Interference-Corrected MTT Assay
  • Plating: Seed tumor cells (e.g., HeLa, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add pyridine-pyrrolidinone dilutions.

    • CRITICAL STEP (The Blank): Prepare a parallel set of wells containing Media + Compound (at highest concentration) + MTT but NO CELLS .

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 3–4 hours.

  • Solubilization: Aspirate media and add DMSO (100 µL) to dissolve formazan crystals.

  • Analysis: Measure Absorbance (OD) at 570 nm.

Data Correction Formula: If the Cell-Free Control OD is > 0.05 (indicating chemical reduction), subtract this background from all treated wells:



Mechanistic Validation: Apoptosis vs. Necrosis

Cytotoxicity data alone is insufficient. Pyridine-pyrrolidinone hybrids often function as Microtubule Targeting Agents (MTAs) or Kinase Inhibitors , triggering programmed cell death (apoptosis) rather than messy necrosis.

Signaling Pathway: Mode of Action

Pathway Compound Pyridine-Pyrrolidinone Hybrid Target Target Binding (Tubulin or PIM-1) Compound->Target Inhibits Arrest G2/M Cell Cycle Arrest Target->Arrest Mito Mitochondrial Depolarization Arrest->Mito Stress Signal Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Phosphatidylserine Exposure) Caspase->Apoptosis

Figure 2: Typical apoptotic cascade induced by pyridine-based scaffolds, leading to Caspase activation.

Protocol: Annexin V/PI Dual Staining

Rationale: To confirm the mechanism depicted above. Annexin V binds exposed phosphatidylserine (early apoptosis), while Propidium Iodide (PI) enters only compromised membranes (necrosis/late apoptosis).

  • Harvest: Collect cells after 24h treatment (earlier than MTT to catch early apoptosis). Do not trypsinize vigorously , as this damages membranes and causes false PI positives. Use Accutase or gentle scraping.

  • Wash: Wash 2x with cold PBS. Resuspend in 1X Annexin-binding buffer.

  • Stain: Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 min in the dark.

  • Flow Cytometry:

    • Q1 (Annexin- / PI+): Necrosis (Potential off-target toxicity).

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable.[2][3]

    • Q4 (Annexin+ / PI-):Early Apoptosis (Desired Mechanism).

Data Presentation & Analysis

When reporting results for this chemical class, use the following table structure to ensure comparability and rigor.

Table 1: Cytotoxicity Profile of Pyridine-Pyrrolidinone Analogs (72h)

Compound IDR1 Subst.R2 Subst.[3]HeLa IC50 (µM)MCF-7 IC50 (µM)Interference?*Mechanism (Primary)
PP-01 -H-Ph12.5 ± 1.215.4 ± 2.0NoG2/M Arrest
PP-04 -OCH3-Ph2.1 ± 0.3 3.5 ± 0.5 Yes (Corrected) Caspase-3 Inducer
PP-09 -NO2-Cl> 50> 50NoInactive
Doxorubicin (Ctrl)(Ctrl)0.5 ± 0.10.8 ± 0.1NoDNA Intercalation

*Note: "Interference" denotes if the cell-free control required mathematical correction of OD values.

References

  • El-Miligy, M. M., et al. (2023).[4] Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction.[4] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Rochais, C., et al. (2006). Synthesis and biological evaluation of novel pyrrolopyrrolizinones as anticancer agents. Bioorganic & Medicinal Chemistry.

  • Al-Zharani, M., et al. (2019). Spirooxindole-pyrrolidine heterocyclic hybrids promotes apoptosis through activation of caspase-3.[5] Bioorganic & Medicinal Chemistry.

  • Abcam. (n.d.). MTT assay protocol and interference troubleshooting. Abcam Protocols.

  • Promega. (n.d.). CellTiter 96® Non-Radioactive Cell Proliferation Assay (MTT) Technical Bulletin. Promega Corporation.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield of itaconic acid condensation reactions

Current Status: Online Operator: Senior Application Scientist Ticket ID: IA-POLY-OPT-2024 Subject: Troubleshooting Yield, Gelation, and Isomerization in Itaconic Acid Condensation Welcome to the Technical Support Hub You...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: IA-POLY-OPT-2024 Subject: Troubleshooting Yield, Gelation, and Isomerization in Itaconic Acid Condensation

Welcome to the Technical Support Hub

You have reached the Tier-3 Engineering Support for bio-based monomer processing. This guide addresses the critical instability of Itaconic Acid (IA) during step-growth polymerization. Unlike standard aliphatic diacids (e.g., succinic, adipic), IA contains a conjugated vinylidene group that is highly susceptible to three failure modes: radical cross-linking (gelation) , thermal isomerization , and Ordelt saturation .

Below are the resolved troubleshooting workflows and optimized protocols to maximize your yield while maintaining microstructural fidelity.

Module 1: Critical Failure Analysis (Troubleshooting)
Q1: My reaction mixture turns into an insoluble gel before reaching the target molecular weight. Why?

Diagnosis: You are likely experiencing Radical Induced Cross-linking . The vinylidene double bond (


) in itaconic acid is highly reactive. At temperatures required for polycondensation (>140°C), this bond can undergo spontaneous free-radical polymerization, creating a cross-linked network rather than a linear polyester chain.

Corrective Actions:

  • Inhibitor Loading: You must introduce a radical inhibitor. Standard protocol is 4-methoxyphenol (MEHQ) or Hydroquinone (HQ) at 500–1500 ppm (0.05–0.15 wt%) .

  • Oxygen Sparging: Crucial Step. Phenolic inhibitors like MEHQ and HQ are often only effective in the presence of dissolved oxygen. Do not run the reaction under a pure nitrogen blanket if using these inhibitors. Instead, use a "lean air" sparge or ensure the nitrogen stream contains trace oxygen (approx. 2-5%).

  • Temperature Ceiling: Do not exceed 160°C . Above this threshold, thermal initiation outpaces inhibitor efficiency.

Q2: My product is dark yellow/brown and NMR shows unexpected signals in the alkene region. What happened?

Diagnosis: Thermal Isomerization . Itaconic acid isomerizes into Citraconic acid (methyl-maleic) and Mesaconic acid (methyl-fumaric) under heat and acidic conditions. This rearranges the exo-chain double bond into an in-chain double bond, altering the polymer's thermal and mechanical properties.

Corrective Actions:

  • Lower Temperature: Isomerization kinetics accelerate drastically above 150°C . Maintain reaction temperature at 130–140°C and accept a longer reaction time or use vacuum earlier to drive equilibrium.

  • Catalyst Selection: Titanium catalysts (e.g.,

    
    ) are notorious for promoting isomerization and yellowing. Switch to Zinc Acetate (
    
    
    
    )
    or Monobutyltin oxide (MBTO) , which show higher selectivity for esterification over isomerization.
Q3: I see loss of unsaturation (C=C bonds) without gelation. What is "Ordelt Saturation"?

Diagnosis: Ordelt Saturation (Oxa-Michael Addition) . This is a side reaction where the hydroxyl group of your diol attacks the double bond of the itaconic moiety (instead of the carboxyl group). This creates an ether linkage and consumes the valuable double bond.

Mechanism:



Corrective Actions:

  • Avoid Strong Lewis Acids: Strong acids promote this Michael addition. Avoid sulfuric acid or p-TSA if preserving unsaturation is critical.

  • Steric Control: Use diols with higher steric hindrance or lower nucleophilicity if possible, though this is often constrained by material design.

  • Enzymatic Route: For absolute preservation of the double bond, use Candida antarctica Lipase B (CALB) at 60–80°C. This eliminates Ordelt saturation entirely but limits molecular weight (

    
    ).
    
Module 2: Visualizing the Reaction Landscape

The following diagram maps the competing pathways you must manage. Your goal is to maximize the green path while suppressing the red paths.

ItaconicPathways IA Itaconic Acid (Monomer) Linear Linear Unsaturated Polyester (Target) IA->Linear Polycondensation (Cat + Vacuum) Gel Cross-linked Gel (Failure) IA->Gel Radical Polymerization (>160°C, No Inhibitor) Isomer Mesaconate/Citraconate (Impurity) IA->Isomer Thermal Isomerization (>150°C, Ti-Cat) Ordelt Ordelt Saturation (Ether Branching) IA->Ordelt Oxa-Michael Addition (Strong Lewis Acid) Linear->Gel Cross-linking

Figure 1: Competing reaction pathways in Itaconic Acid polycondensation. The target linear polyesterification competes with radical cross-linking (red) and isomerization/saturation side reactions (yellow).

Module 3: Catalyst Selection Matrix

Select your catalyst based on your priority: Molecular Weight (


) vs. Structural Purity.
Catalyst SystemActivitySelectivity (Isomerization)Color QualityRisk of GelationRecommended For
Titanium Butoxide (

)
HighLow (High Isomerization)Poor (Yellowing)HighHigh

non-color-critical industrial resins.
Zinc Acetate (

)
MediumHigh (Low Isomerization)Excellent (Clear)LowBest Balance for bio-medical or optical applications.
Tin(II) Ethylhexanoate (

)
HighMediumGoodMediumStandard laboratory synthesis.
Enzymatic (CALB) LowPerfect (Zero Isomerization)PerfectZeroLow

oligomers (<5 kDa), precision synthesis.
Module 4: Optimized Experimental Protocol (SOP)

Protocol: Bulk Polycondensation of Poly(1,4-butylene itaconate) Target: Maximize Yield, Minimize Gelation

1. Reagents Preparation:

  • Monomers: Itaconic Acid (1.0 eq) + 1,4-Butanediol (1.1 eq). Note: Slight excess diol compensates for volatility.

  • Catalyst: Zinc Acetate Dihydrate (

    
    ) at 0.1 wt%  relative to total monomer mass.
    
  • Inhibitor: 4-Methoxyphenol (MEHQ) at 0.1 wt% (1000 ppm) .

2. Stage I: Esterification (Oligomerization)

  • Setup: 3-neck round bottom flask with mechanical stirrer (overhead), nitrogen inlet, and Dean-Stark trap/condenser.

  • Atmosphere: Purge with Nitrogen, then switch to a low flow (bubbles) to keep positive pressure. Crucial: If using MEHQ, ensure trace oxygen is present or add the inhibitor later if strict

    
     is required, though 
    
    
    
    requires less inhibition than Ti.
  • Temperature: Ramp to 140°C .

  • Duration: 4–6 hours. Water will evolve. Monitor until water collection typically reaches >90% theoretical value.

3. Stage II: Polycondensation (MW Build)

  • Transition: Slowly reduce pressure over 1 hour to prevent bumping. Target vacuum: < 1 mbar .

  • Temperature: Maintain 140°C . Do not exceed 150°C.

  • Reaction Time: 4–8 hours under high vacuum.

  • Monitoring: Monitor torque on the stirrer. Stop immediately if torque spikes (onset of gelation).

4. Purification (Optional but Recommended):

  • Dissolve crude polymer in Chloroform or THF.

  • Precipitate into cold Methanol (10x volume).

  • Dry in a vacuum oven at room temperature (avoid heat drying to prevent post-reaction cross-linking).

References
  • Farmer, T. J., et al. (2015).[1] Synthesis of unsaturated polyester resins from various bio-derived platform molecules.[2][3][4][5] International Journal of Molecular Sciences. Link

  • Schoon, I., et al. (2017). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates.[4][5] Polymers.[3][4][5][6][7][8][9][10][11] Link

  • Winkler, M., et al. (2014). Itaconate Based Polyesters: Selectivity and Performance of Esterification Catalysts. European Polymer Journal.[12] Link

  • Chanda, S., & Ramakrishnan, S. (2015).[1] Poly(itaconate)s: A structural platform for functional polyesters.[3] Polymer Chemistry.[6][9][10] Link

Sources

Optimization

Technical Support Center: Crystallization of Pyridine-Carboxylic Acid Zwitterions

Welcome to the technical support center for the crystallization of pyridine-carboxylic acid zwitterions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of pyridine-carboxylic acid zwitterions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing these fascinating yet challenging molecules. As dipolar ions, zwitterions exhibit unique solubility profiles and crystallization behaviors that require nuanced approaches.[1][2][3] This resource provides in-depth, experience-based answers to common troubleshooting questions, helping you move from frustrating amorphous powders and oils to high-quality, single crystals.

Section 1: Foundational Concepts & Pre-Crystallization Strategy

Before initiating any crystallization experiment, a solid understanding of the zwitterionic system is paramount. Success often hinges on controlling the delicate equilibrium between the zwitterionic, cationic, and anionic forms of the molecule.

Q1: How do I determine the optimal pH for forming the zwitterion in solution?

Answer: The optimal pH for maximizing the zwitterion concentration is the isoelectric point (pI). At the pI, the net charge of the molecule is zero, which typically corresponds to its lowest solubility—an ideal condition for crystallization.[4]

The pI can be estimated by averaging the pKa values of the two groups involved in the zwitterion formation: the pyridinium ion (the protonated pyridine nitrogen) and the carboxylic acid group.

  • pI ≈ (pKa₁ + pKa₂) / 2

Where:

  • pKa₁ is the acidity constant of the carboxylic acid group (typically ~2-5).[5]

  • pKa₂ is the acidity constant of the conjugate acid of the pyridine nitrogen (the pyridinium ion, typically ~5-6).[6]

Practical Protocol:

  • Find pKa Values: Obtain the pKa values for your specific pyridine-carboxylic acid from literature sources or predictive software. For example, nicotinic acid has pKa values of approximately 2.0 (carboxylic acid) and 4.8 (pyridinium).

  • Calculate pI: Calculate the approximate pI. For nicotinic acid, this would be around (2.0 + 4.8) / 2 = 3.4.

  • pH Adjustment: Prepare a nearly saturated solution of your compound. Carefully adjust the pH of the solution to the calculated pI using a dilute acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH). This adjustment should bring the system to the point of minimum solubility, encouraging nucleation. It is crucial to check the pH of your solutions before starting.[7]

Q2: How can I confirm that my solid material is indeed in the zwitterionic form?

Answer: Confirming the protonation state in the solid phase is critical, as not all pyridine-carboxylic acids crystallize as zwitterions.[8] A combination of spectroscopic and diffraction techniques provides the most definitive answer.

Verification Methods:

TechniqueZwitterionic Form SignatureNon-Zwitterionic Form Signature
FT-IR Spectroscopy Presence of a broad N⁺-H stretch (~2500-3000 cm⁻¹). Absence of a sharp O-H stretch from the carboxylic acid (~3000-3300 cm⁻¹). Presence of an asymmetric carboxylate (COO⁻) stretch (~1550-1610 cm⁻¹).Presence of a sharp O-H stretch. Presence of a carbonyl (C=O) stretch from the carboxylic acid (~1700-1730 cm⁻¹).
Solid-State NMR (ssNMR) The chemical shift of the nitrogen and the carbon atoms in the pyridine ring and carboxyl group will be distinct. 14N-1H ssNMR experiments can provide accurate N-H bond distances, confirming the proton's location on the nitrogen.[8]Chemical shifts will correspond to a neutral carboxylic acid and an unprotonated pyridine ring.
Single-Crystal X-ray Diffraction (SCXRD) This is the gold standard. It allows for the direct visualization of atomic positions, unambiguously showing the proton located on the pyridine nitrogen and a deprotonated carboxylate group.[8]The proton will be clearly located on the carboxylic acid's oxygen atom.

Section 2: Troubleshooting Common Crystallization Failures

This section addresses the most frequent and frustrating outcomes in crystallization experiments and provides actionable solutions.

Q3: My compound is "oiling out" instead of crystallizing. What is happening and what should I do?

Answer: "Oiling out" occurs when a compound separates from the solution as a liquid phase (an oil) rather than a solid crystal.[9][10] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid form, or when the solute molecules are kinetically hindered from arranging into an ordered crystal lattice.[9][10] Zwitterions, with their high polarity, are particularly susceptible to this phenomenon.

Causality & Remediation Strategies:

  • Cause: Supersaturation is too high or cooling is too rapid.

    • Solution: Slow down the process. A slower cooling rate or a slower evaporation rate gives molecules more time to orient themselves correctly.[11][12] If using a cooling method, try placing the vessel in an insulated container (e.g., a Dewar flask) to slow heat loss.[13] If using evaporation, reduce the size of the opening on your vial (e.g., use aluminum foil with a few pinholes).[14]

  • Cause: The chosen solvent is too "good."

    • Solution: If the compound's solubility is too high, it may not want to precipitate.[7] Try the crystallization again with a less effective solvent or a solvent mixture.[7] Add a bit more of the "soluble solvent" to redissolve the oil, then cool the solution much more slowly.[9]

  • Cause: Presence of impurities.

    • Solution: Impurities can disrupt the crystal lattice formation and lower the melting point of your compound, leading to oiling out.[11][12] If possible, purify the material further before attempting crystallization. Using activated charcoal during the process can sometimes help remove impurities that cause oiling.[11]

  • Cause: pH has shifted away from the isoelectric point (pI).

    • Solution: The charged (cationic or anionic) forms of the molecule are often much more soluble than the neutral zwitterion. Verify that the pH of your solution is at the pI. If not, carefully adjust it back.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: A workflow for troubleshooting the "oiling out" phenomenon.

Q4: I'm getting an amorphous powder, not single crystals. How can I promote ordered crystal growth?

Answer: The formation of an amorphous powder indicates that precipitation is happening too quickly, preventing the molecules from organizing into a well-defined crystal lattice. The goal is to slow down the nucleation and growth phases.

Techniques to Promote Crystal Growth:

  • Vapor Diffusion: This is an excellent and gentle method for small quantities.[7][15] It involves slowly changing the solvent composition to induce crystallization.

    • Hanging Drop Method: A drop containing your dissolved compound is placed on a coverslip and inverted over a reservoir of a precipitant (a solvent in which your compound is insoluble).[16] Vapor from the precipitant slowly diffuses into the drop, reducing the compound's solubility and promoting gradual crystallization.[16][17]

    • Sitting Drop Method: Similar to the hanging drop, but the drop is placed on a pedestal inside the well, which is often easier to set up.[17]

  • Liquid-Liquid Diffusion (Layering): This technique is ideal when you have two miscible solvents with different densities.[15][18]

    • Dissolve your compound in a small amount of a "good" solvent (the denser of the two).

    • Carefully layer a "poor" solvent (the less dense one) on top, for example, by using a syringe.[18]

    • Over time, the solvents will slowly mix at the interface, creating a zone of supersaturation where crystals can form.[15][18]

  • Slow Evaporation: This is the simplest method but can sometimes yield lower-quality crystals.[7] Dissolve your compound in a suitable solvent to near-saturation, cover the container with a perforated film (e.g., Parafilm with pinholes), and leave it undisturbed.[14] The key is to control the evaporation rate; a slower rate is almost always better.[14][19]

Section 3: Optimizing Crystal Quality & Advanced Techniques

Once you can reliably produce solid material, the next step is to refine the process to obtain crystals suitable for analysis, such as SCXRD.

Q5: How do I select the best solvent system for my zwitterionic compound?

Answer: Solvent selection is arguably the most critical variable.[7] Zwitterions are highly polar and often have limited solubility in common organic solvents, yet are highly soluble in water.[3] This makes mixed solvent systems, particularly involving water, very effective.

Solvent Selection Strategy:

  • Solubility Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, THF).

  • Identify "Good" and "Poor" Solvents: A "good" solvent is one in which your compound is soluble. A "poor" solvent (or "anti-solvent") is one in which it is insoluble or sparingly soluble.[20] The two solvents must be miscible.[20]

  • Common Pairs for Zwitterions:

    • Water / Methanol

    • Water / Ethanol

    • Water / Isopropanol

    • Water / Acetone

    • Methanol / Diethyl Ether

    • Ethanol / Hexane

dot graph G { layout=neato; graph [bgcolor="#F1F3F4"]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Solvent compatibility map for zwitterion crystallization.

Q6: My crystals are too small or are forming as aggregates. How can I grow larger, individual crystals?

Answer: Small or aggregated crystals suggest a high nucleation rate and a fast growth rate. To get larger single crystals, you need to favor crystal growth over nucleation.

Strategies for Larger Crystals:

  • Reduce Supersaturation: Start with a less concentrated solution. This reduces the driving force for nucleation, allowing fewer nuclei to form and grow larger.[21]

  • Temperature Control: If using a cooling method, slow the cooling rate significantly. For some systems, holding the temperature just inside the metastable zone (the region of slight supersaturation where spontaneous nucleation is unlikely but growth on existing crystals can occur) is effective.

  • Seeding: Introduce a single, high-quality microcrystal (a "seed") into a slightly supersaturated solution.[7] This provides a template for growth and can bypass the spontaneous nucleation step entirely, channeling all the material into growing a single, larger crystal.

  • Use a Gel Medium: Growing crystals in a gel (e.g., silica gel) can slow down diffusion and convection, preventing crystals from sedimenting and aggregating, which can lead to larger, more perfect specimens.[7]

References

  • Growing Crystals . (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • Slow Evaporation Method . (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

  • Hanging Drop Vapor Diffusion Crystallization . (n.d.). Hampton Research. Retrieved from [Link]

  • Crystal Growth . (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. Retrieved from [Link]

  • Guide for crystallization . (n.d.). Université de Rennes. Retrieved from [Link]

  • How to crystallize your sample . (n.d.). KU Leuven, X-ray Core. Retrieved from [Link]

  • How to Grow Crystals . (n.d.). University of Florida, Department of Chemistry. Retrieved from [Link]

  • Crystallisation Techniques . (2006, January 8). University of Cambridge, Department of Chemistry. Retrieved from [Link]

  • Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly. Retrieved from [Link]

  • Troubleshooting . (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Zwitterion . (n.d.). Wikipedia. Retrieved from [Link]

  • Price, S. L., et al. (2023). Advanced crystallisation methods for small organic molecules . Chemical Society Reviews, 52(5), 1845-1865. Retrieved from [Link]

  • Recrystallization (help meeeeee) . (2013, February 3). Reddit. Retrieved from [Link]

  • Catalano, L., et al. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR . Magnetochemistry, 9(2), 56. Retrieved from [Link]

  • Oiling Out in Crystallization . (n.d.). Mettler Toledo. Retrieved from [Link]

  • Aitipamula, S., et al. (2012). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins . Chemical Communications, 48(42), 5256-5258. Retrieved from [Link]

  • Zhang, M., et al. (2016). Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid . CrystEngComm, 18(3), 395-401. Retrieved from [Link]

  • Crystal engineering of zwitterionic drug to neutral co-crystals . (2018, March 6). ResearchGate. Retrieved from [Link]

  • pKa Data Compiled by R. Williams . (2022, April 7). ACS Organic Division. Retrieved from [Link]

  • Friščić, T., et al. (2013). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen . CrystEngComm, 15(44), 9272-9280. Retrieved from [Link]

  • Zwitterion Definition . (2022, August 18). BYJU'S. Retrieved from [Link]

  • Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? (2020, September 28). Quora. Retrieved from [Link]

  • Work-up of a zwitterion? (2023, August 3). Reddit. Retrieved from [Link]

  • Characterization of the neat zwitterions a, Chemical structure, thermal... (n.d.). ResearchGate. Retrieved from [Link]

  • pKa Chart . (n.d.). Utah Tech University. Retrieved from [Link]

  • Zwitterionic (A) and non-zwitterionic (B and C) neutral molecular conformations of pyridine-3-carboxylic acid . (n.d.). ResearchGate. Retrieved from [Link]

  • pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C) . (n.d.). ResearchGate. Retrieved from [Link]

  • Zwitterion: Definition, Examples & Structure in Chemistry . (n.d.). Vedantu. Retrieved from [Link]

  • Choice of Solvent . (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Kim, E. S., et al. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir . Crystal Growth & Design, 14(5), 2323-2332. Retrieved from [Link]

  • How to desalt zwitterions? (2020, February 20). ResearchGate. Retrieved from [Link]

  • Green, R. W., & Tong, H. K. (1956). The Constitution of the Pyridine Monocarboxylic Acids in their Isoelectric Forms . Journal of the American Chemical Society, 78(19), 4896-4900. Retrieved from [Link]

  • Picolinic acid . (n.d.). PubChem. Retrieved from [Link]

  • Zwitterion: Amino Acid, Alanine & Aspartic Acid Overview . (2023, October 21). Vaia. Retrieved from [Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them) . (2023, February 9). Master Organic Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery Professionals: Nicotinic Acid versus the Uncharacterized 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid

An In-depth Guide for Researchers in Pharmacology and Drug Development This guide provides a comprehensive comparison between the well-established therapeutic agent, nicotinic acid, and the structurally related but biolo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers in Pharmacology and Drug Development

This guide provides a comprehensive comparison between the well-established therapeutic agent, nicotinic acid, and the structurally related but biologically uncharacterized compound, 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid. Due to a lack of available scientific literature on the biological activity of 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid, this document will first offer a detailed analysis of nicotinic acid's pharmacology and established experimental protocols. Subsequently, it will present a speculative framework for the potential investigation of 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid, drawing hypothetical parallels based on its structural motifs to guide future research.

Part 1: The Known Therapeutic: A Deep Dive into Nicotinic Acid

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin that, at pharmacological doses, has been a cornerstone in the management of dyslipidemia for decades.[1][2] Its primary therapeutic effect is the modulation of blood lipid profiles, specifically the reduction of low-density lipoprotein (LDL) cholesterol and triglycerides, and a significant increase in high-density lipoprotein (HDL) cholesterol.[3][4]

Chemical and Physical Properties
PropertyNicotinic Acid
IUPAC Name Pyridine-3-carboxylic acid
Molecular Formula C₆H₅NO₂
Molar Mass 123.11 g/mol
CAS Number 59-67-6
Appearance White crystalline powder
Mechanism of Action and Signaling Pathway

Nicotinic acid's lipid-modifying effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[5][6] GPR109A is highly expressed in adipocytes.[3]

Upon binding of nicotinic acid to GPR109A, the receptor couples to an inhibitory G protein (Gαi), which in turn inhibits the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels decreases the activity of protein kinase A (PKA), which is responsible for phosphorylating and activating hormone-sensitive lipase (HSL). The net effect is the inhibition of lipolysis in adipose tissue, leading to a reduced release of free fatty acids (FFAs) into the circulation.[7] The decreased availability of FFAs to the liver results in reduced hepatic synthesis of triglycerides and, consequently, very-low-density lipoprotein (VLDL), a precursor to LDL.[3]

The mechanism for increasing HDL is less well understood but is thought to involve the inhibition of the breakdown of apolipoprotein A1, a key component of HDL particles.[3]

A significant side effect of nicotinic acid, cutaneous flushing, is also mediated by GPR109A activation in Langerhans cells and keratinocytes in the skin. This activation leads to the production of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which cause vasodilation.[5]

Signaling Pathway of Nicotinic Acid via GPR109A

Nicotinic_Acid_Pathway cluster_cell Adipocyte NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds to Gi Gαi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (Active) PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes FFA Free Fatty Acids Lipolysis->FFA Releases

Caption: Nicotinic acid signaling cascade in adipocytes.

Experimental Protocols for Evaluating Nicotinic Acid Activity

This assay quantifies the inhibition of adenylyl cyclase activity by measuring intracellular cAMP levels.

Methodology:

  • Cell Culture: Culture a stable cell line expressing human GPR109A (e.g., CHO-K1 or HEK293 cells) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of nicotinic acid or a test compound for 15-30 minutes.

  • Adenylyl Cyclase Stimulation: Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, for 15-30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration to determine the IC₅₀ value.

Workflow for In Vitro cAMP Assay

cAMP_Assay_Workflow A Seed GPR109A-expressing cells in 96-well plate B Incubate overnight A->B C Add varying concentrations of Nicotinic Acid B->C D Incubate for 15-30 min C->D E Add Forskolin to stimulate Adenylyl Cyclase D->E F Incubate for 15-30 min E->F G Lyse cells and add cAMP detection reagents F->G H Measure signal (e.g., HTRF, fluorescence) G->H I Calculate IC₅₀ H->I

Sources

Comparative

Comparative Stability Guide: 1-(Pyridin-3-yl) vs 1-(Pyridin-2-yl) Pyrrolidine-3-Carboxylic Acid

Executive Summary In the design of pyrrolidine-based peptidomimetics and small molecule inhibitors, the choice between a 1-(pyridin-2-yl) and 1-(pyridin-3-yl) linkage is often dictated by structure-activity relationships...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of pyrrolidine-based peptidomimetics and small molecule inhibitors, the choice between a 1-(pyridin-2-yl) and 1-(pyridin-3-yl) linkage is often dictated by structure-activity relationships (SAR). However, these two isomers exhibit distinct physicochemical stability profiles driven by their electronic structures.

  • 1-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid: Characterized by an "amidine-like" resonance. The linkage is robust but susceptible to hydrolysis (to pyridones) under extreme acidic conditions. The pyridine nitrogen is highly basic.

  • 1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid: Behaves as a typical electron-deficient aniline. It demonstrates superior hydrolytic stability under acidic stress but possesses a different metabolic liability profile.

This guide analyzes the electronic underpinnings of these differences and provides actionable protocols for stability assessment.

Electronic Structure & Mechanistic Basis

The stability divergence stems from the conjugation between the pyrrolidine nitrogen lone pair and the pyridine ring.

Resonance Analysis
  • 2-Isomer (Ortho-like): The pyrrolidine nitrogen lone pair can delocalize onto the pyridine nitrogen. This creates a resonance contributor with a formal negative charge on the pyridine nitrogen and a double bond character at the C-N linkage. This effect increases the basicity of the pyridine nitrogen (

    
     of conjugate acid ~6.5–7.0) and deactivates the pyrrolidine nitrogen towards electrophiles.
    
  • 3-Isomer (Meta-like): The lone pair delocalizes into the

    
    -system of the ring carbons but cannot place a negative charge directly on the pyridine nitrogen. The electronic behavior mimics a meta-substituted aniline. The pyridine nitrogen remains less basic (
    
    
    
    ~5.0–6.0).
Visualization of Electronic Effects

ElectronicEffects cluster_2yl 1-(Pyridin-2-yl) Isomer cluster_3yl 1-(Pyridin-3-yl) Isomer N2 Pyrrolidine N Py2 Pyridine Ring (N at 2-pos) N2->Py2 Lone Pair Donation Res2 Resonance: Amidine-like (Strong Delocalization) Py2->Res2 Prop2 High Pyridine Basicity Strong C-N Bond (Partial Double Bond) Res2->Prop2 N3 Pyrrolidine N Py3 Pyridine Ring (N at 3-pos) N3->Py3 Inductive Withdrawal Res3 Resonance: Aniline-like (Weak Delocalization) Py3->Res3 Prop3 Lower Pyridine Basicity Standard C-N Single Bond Character Res3->Prop3

Figure 1: Comparative electronic delocalization pathways. The 2-isomer benefits from direct resonance stabilization involving the pyridine nitrogen, while the 3-isomer relies on weaker ring delocalization.

Stability Profiles

Hydrolytic Stability (Chemical)

The primary risk for N-heteroaryl compounds is the cleavage of the C-N bond.

Stress Condition1-(Pyridin-2-yl) Isomer1-(Pyridin-3-yl) Isomer
Neutral (pH 7) Stable. Shelf-stable indefinitely.Stable. Shelf-stable indefinitely.
Basic (pH 12) Stable. The electron-rich ring resists nucleophilic attack.Stable. Resistant to base hydrolysis.
Acidic (pH 1-2) Vulnerable (High Temp). Protonation of the pyridine N activates the C-2 position for nucleophilic attack by water, potentially leading to 2-pyridone and pyrrolidine cleavage (Reverse

).
Highly Stable. The 3-position is not activated for nucleophilic attack even upon protonation. Resists hydrolysis even in refluxing HCl.

Key Insight: Avoid prolonged exposure of the 2-isomer to strong acids at high temperatures (e.g., during deprotection steps like ester hydrolysis using 6M HCl at reflux). Use base-mediated hydrolysis (LiOH/THF) instead.

Oxidative Stability
  • 1-(Pyridin-2-yl): The pyridine nitrogen is electron-rich due to resonance donation. It is susceptible to N-oxidation by peracids (e.g., mCPBA) or metabolic enzymes, forming the Pyridine-N-oxide.

  • 1-(Pyridin-3-yl): The pyrrolidine nitrogen is less deactivated by resonance. While still stable, the pyrrolidine ring itself (alpha-carbons) is theoretically more prone to oxidative metabolism (N-dealkylation) compared to the 2-isomer.

Stereochemical Stability (Racemization)

Both isomers carry a carboxylic acid at the 3-position.

  • Risk: Low for both. Racemization requires deprotonation at the chiral center (alpha to the carbonyl).

  • Nuance: The inductive electron-withdrawing effect of the pyridine ring is transmitted through the pyrrolidine nitrogen. The 2-pyridyl group is more electron-withdrawing (inductively) than the 3-pyridyl group. Theoretically, this renders the C3-proton slightly more acidic in the 2-isomer, but in practice, racemization is negligible unless subjected to strong bases (e.g., NaH, LDA) or harsh equilibration conditions.

Experimental Protocols for Stability Validation

To empirically verify the stability of your specific derivative, perform the following stress tests.

Accelerated Stress Testing Protocol

Objective: Determine degradation half-life (


) under forced conditions.

Materials:

  • Test Compound (1 mg/mL in DMSO stock)

  • Buffers: 0.1 M HCl, 0.1 M NaOH, Phosphate Buffer (pH 7.4)

  • Oxidant: 3%

    
    
    
  • Analysis: HPLC-UV/Vis or LC-MS

Workflow:

  • Preparation: Aliquot 50 µL of DMSO stock into HPLC vials.

  • Dosing: Add 950 µL of the respective stress media (Acid, Base, Neutral, Peroxide).

  • Incubation:

    • Thermal: Incubate Acid/Base/Neutral samples at 60°C for 24 hours.

    • Oxidative:[1][2][3] Incubate Peroxide sample at Room Temperature for 4 hours.

  • Quenching: Neutralize Acid/Base samples; add reducing agent (e.g., Methionine) to peroxide samples.

  • Analysis: Quantify % remaining area under curve (AUC) relative to T=0 control.

Acceptance Criteria:

  • Stable: >95% recovery.[4]

  • Labile: <90% recovery (Requires structural characterization of degradants).

Degradation Pathway Visualization

DegradationPathways Start 1-(Pyridin-2-yl)pyrrolidine Derivative Acid Strong Acid (HCl, Reflux) Start->Acid Protonation of Py-N Ox Oxidation (H2O2 / mCPBA) Start->Ox Electrophilic Oxygen Prod1 Hydrolysis Product: 2-Pyridone + Pyrrolidine Acid->Prod1 Nucleophilic Attack (H2O) Prod2 N-Oxide Product: Pyridine-N-Oxide Ox->Prod2 N-Oxygenation

Figure 2: Primary degradation pathways for the 2-isomer. The 3-isomer typically resists the Acid pathway shown here.

Conclusion & Recommendations

  • Select the 1-(pyridin-2-yl) isomer if:

    • You require a more rigid, planar conformation (due to resonance).

    • You need a hydrogen bond acceptor (pyridine N) in a specific vector.

    • Precaution: Avoid harsh acidic hydrolysis conditions during synthesis; utilize basic saponification for esters.

  • Select the 1-(pyridin-3-yl) isomer if:

    • You require maximum chemical stability against hydrolysis.

    • The basicity of the pyridine nitrogen needs to be lower to reduce off-target binding (e.g., hERG avoidance).

    • You are performing late-stage diversification in acidic media.

References

  • Basicity and Electronic Effects

    • Kaljurand, I., et al. "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units." Journal of Organic Chemistry, 2005 , 70(3), 1019–1028. Link

  • Synthesis and Stability of Aminopyridines

    • Hartwig, J. F.[5][6] "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008 , 41(11), 1534–1544. Link

  • Metabolic Stability of Pyridine Isomers

    • Pennington, L. D., et al. "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds." Bioorganic & Medicinal Chemistry Letters, 2019 , 29, 126627. Link

  • Pyrrolidine Scaffold Properties

    • Vitale, P., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry, 2021 , 379, 34. Link

Sources

Validation

Benchmarking 3-Pyridyl Pyrrolidines: Binding Affinity &amp; Selectivity Guide

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Comparative binding analysis of 3-pyridyl pyrrolidines (Nicotine, Nornicotine) vs. clinical standards...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Comparative binding analysis of 3-pyridyl pyrrolidines (Nicotine, Nornicotine) vs. clinical standards (Varenicline, Cytisine) at nAChRs.

Executive Summary: The 3-Pyridyl Pyrrolidine Scaffold

The 3-pyridyl pyrrolidine moiety represents the pharmacophore core of nicotine and nornicotine , serving as the foundational template for nicotinic acetylcholine receptor (nAChR) ligands. While historically significant, the native scaffold exhibits limitations in subtype selectivity, often cross-reacting with ganglionic (


) and homomeric (

) receptors.

This guide objectively compares the binding performance of native 3-pyridyl pyrrolidines against optimized ether-linked analogs (e.g., A-84543 ) and rigidified clinical standards (Varenicline , Cytisine ). Analysis focuses on the high-affinity CNS subtype


  versus the 

and

subtypes, providing actionable data for lead optimization.

Structural Evolution & SAR Logic

To understand binding variance, one must analyze the structural trajectory from the flexible native scaffold to rigidified high-affinity ligands. The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving affinity improvements.

SAR_Logic Nicotine Nicotine (Native Scaffold) Ki α4β2: ~1-2 nM Nornicotine Nornicotine (Demethylated) Ki α4β2: ~20-50 nM Nicotine->Nornicotine N-Demethylation (Reduces Affinity) EtherAnalog A-84543 (Ether Linker) Ki α4β2: ~1.9 nM Improved Selectivity Nicotine->EtherAnalog Linker Expansion (Maintains Affinity, Reduces Steric Clash) Rigidified Varenicline/Cytisine (Rigidified/Bridged) Ki α4β2: <0.2 nM EtherAnalog->Rigidified Conformational Locking (Entropic Advantage)

Figure 1: SAR evolution showing the impact of demethylation, linker insertion, and rigidification on binding affinity.

Comparative Performance Analysis

The following data aggregates


 values (inhibition constants) from radioligand binding assays using [³H]-Epibatidine or [³H]-Nicotine. Lower 

indicates higher affinity.[1]
Table 1: Binding Affinity ( ) Profile (nM)[2]
CompoundClass

(High Affinity)

(Low Affinity)

(Ganglionic)
Selectivity Ratio (

vs

)
(-)-Nicotine Native Agonist1.0 - 2.0 ~1,600200 - 440~1,000x
(-)-Nornicotine Metabolite20 - 60 >10,000*~1,400Low
A-84543 3-Pyridyl Ether1.9 >10,0001,400>5,000x
A-85380 Azetidine Ether0.05 >10,000150>200,000x
Varenicline Clinical Partial Agonist0.06 - 0.17 322>1,000~2,000x
Cytisine Natural Alkaloid0.17 >4,000600>23,000x

*Note: While Nornicotine has low binding affinity for


, it acts as a partial agonist with high functional potency (EC50 ~17 µM) in electrophysiological assays.
Key Technical Insights
  • The Methylation "Switch": Comparing Nicotine to Nornicotine reveals that the N-methyl group on the pyrrolidine ring is critical for high-affinity binding at

    
    . Removal of this methyl group (Nornicotine) results in a 10-50 fold loss in affinity. This is attributed to the loss of hydrophobic bulk that stabilizes the ligand within the aromatic cage of the receptor binding site.
    
  • Ether Linkers Enhance Selectivity: A-84543 , a 3-pyridyl ether analog, maintains the nanomolar affinity of nicotine (Ki = 1.9 nM) but significantly reduces binding at ganglionic

    
     sites (Ki = 1400 nM vs 200 nM for nicotine). This structural modification—separating the pyridine and pyrrolidine rings with an oxygen linker—allows for greater discrimination between central and peripheral subtypes.
    
  • Rigidification Maximizes Potency: Varenicline and Cytisine outperform the flexible 3-pyridyl pyrrolidines by locking the pharmacophore into the bioactive conformation. This reduces the entropic penalty of binding, resulting in sub-nanomolar

    
     values (<0.2 nM).
    

Mechanistic Grounding: The Binding Pocket

The high affinity of 3-pyridyl pyrrolidines is driven by a cation-


 interaction  between the protonated pyrrolidine nitrogen and a conserved Tryptophan residue (Trp149 in 

, Trp55 in

) in the receptor's binding pocket.
  • Protonation State: At physiological pH (7.4), the pyrrolidine nitrogen (pKa ~8.0) is protonated, essential for the electrostatic anchor.

  • Hydrogen Bonding: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the complementary subunit (typically Leucine or Isoleucine), orienting the molecule.

Validated Experimental Protocol: Radioligand Binding

To replicate the data above, use the following self-validating protocol. This workflow uses [³H]-Epibatidine due to its high affinity for multiple subtypes, allowing competition assays to define selectivity.

Materials
  • Source: HEK293 cells stably expressing human

    
     or 
    
    
    
    nAChRs.
  • Radioligand: [³H]-Epibatidine (Specific Activity: 30–60 Ci/mmol).

  • Non-Specific Control: 300 µM (-)-Nicotine tartrate.

Workflow Diagram

Protocol_Workflow Start Membrane Preparation (HEK293 / Rat Cortex) Incubation Incubation (25°C, 60-90 min) Membrane + [³H]-Ligand + Test Compound Start->Incubation 50 µg protein/well Filtration Vacuum Filtration (GF/B Filters + 0.5% PEI) Incubation->Filtration Terminate Binding Wash Rapid Wash (Ice-cold TRIS Buffer x3) Filtration->Wash Remove unbound ligand Counting Scintillation Counting (Determine DPM) Wash->Counting Analysis Data Analysis Non-linear regression (Ki calculation) Counting->Analysis Ki = IC50 / (1 + [L]/Kd)

Figure 2: Standardized radioligand binding workflow for nAChR affinity determination.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize tissue/cells in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min at 4°C.

    • Resuspend pellet in fresh buffer and repeat centrifugation to remove endogenous acetylcholine.

    • Validation Check: Protein concentration must be standardized (e.g., 20-50 µ g/well ) using a BCA assay to ensure linear binding range.

  • Binding Assay:

    • Total Binding: Incubate membranes with [³H]-Epibatidine (0.5 nM) + Vehicle.

    • Non-Specific Binding (NSB): Incubate with [³H]-Epibatidine + 300 µM Nicotine.

    • Experimental: Incubate with [³H]-Epibatidine + varying concentrations of Test Compound (e.g.,

      
       to 
      
      
      
      M).
    • Incubate for 60–90 minutes at 25°C (equilibrium).

  • Termination & Analysis:

    • Rapidly filter through GF/B glass fiber filters presoaked in 0.5% polyethylenimine (PEI) to reduce binding to the filter itself.

    • Wash 3x with ice-cold buffer.

    • Calculate

      
       using the Cheng-Prusoff equation :
      
      
      
      
      Where
      
      
      is the concentration of radioligand used and
      
      
      is its dissociation constant determined from a separate saturation binding experiment.

References

  • Abreo, M. A., et al. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors.[2] Journal of Medicinal Chemistry.

  • Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand.[3][4] Neuropharmacology.

  • Rollema, H., et al. (2007). Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid. Neuropharmacology.

  • Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of Neurochemistry.

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience Technical Resources.

  • BenchChem. A Comparative Analysis of the Receptor Affinity of Nicotine and its Piperidine Analog. BenchChem Application Notes.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic Acid

Part 1: Executive Summary & Chemical Profile 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid (CAS 1353550-13-6) is a structural analog of cotinine, a primary metabolite of nicotine. While often used as a hapten in immu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid (CAS 1353550-13-6) is a structural analog of cotinine, a primary metabolite of nicotine. While often used as a hapten in immunochemistry or as a reference standard in metabolic studies, its structural similarity to the pyridine alkaloid class mandates a disposal strategy that prioritizes thermal destruction over landfilling or sewer discharge.

Unlike its parent compound nicotine (which is P-listed under RCRA as P075), this specific metabolite derivative is generally classified as an Irritant rather than an acute toxin. However, under the Precautionary Principle of laboratory safety, it must be segregated from municipal waste streams to prevent potential environmental leaching of nitrogen-containing heterocycles.

Chemical Identity Table
PropertySpecification
Chemical Name 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid
CAS Number 1353550-13-6
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Acidity/Basicity Amphoteric (Contains basic Pyridine N and acidic Carboxylic acid)
Solubility Soluble in DMSO, Methanol; sparingly soluble in non-polar organics.[1]
Primary Hazards Skin/Eye/Respiratory Irritant (H315, H319, H335).[2] Potential Neurotoxin (analog-based).

Part 2: Risk Assessment & Pre-Disposal Stabilization

The "Amphoteric" Factor

Because this molecule contains both a carboxylic acid tail and a pyridine ring, it is zwitterionic .

  • Operational Implication: Do not consolidate this waste with extreme acids (e.g., conc. H₂SO₄) or extreme bases (e.g., NaOH pellets) in the primary waste container. While violent reaction is unlikely, heat evolution can occur.

  • Buffer Compatibility: It is compatible with standard aqueous buffer waste streams (pH 4–10).

P-List vs. Best Practice

While Nicotine is a P075 listed hazardous waste (acutely toxic), its metabolites (like Cotinine and its carboxylic acid derivatives) are not automatically P-listed unless they exhibit specific toxicity characteristics.

  • Legal Status: Likely Non-Regulated Chemical Waste (unless mixed with solvents).

  • Site Protocol: Treat as Hazardous Organic Waste for incineration. Do not assume "non-toxic" implies "landfill safe."

Part 3: Step-by-Step Disposal Workflow

This protocol uses a Self-Validating System : every step includes a check to ensure the material is safe for the next stage.

Phase A: Solid Waste (Pure Substance)

Applicable for expired shelf stocks or weighing residuals.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Segregation:

    • Check: Is the material dry?

    • Action: Double-bag the powder in a 4-mil polyethylene bag before placing it in the rigid container. This prevents dust generation (inhalation hazard) when the waste facility opens the drum.

  • Labeling:

    • Label as: "Non-Regulated Chemical Waste: Solid - Pyridine Derivative."

    • Add Hazard Sticker: "Irritant" (Exclamation Mark).

  • Disposal Path: Ship for High-Temperature Incineration . This ensures the destruction of the pyridine ring, preventing groundwater contamination.

Phase B: Liquid Waste (Solutions/Eluents)

Applicable for HPLC waste, mother liquors, or reaction mixtures.

  • Solvent Compatibility Check:

    • If dissolved in Methanol/Acetonitrile: Classify as Ignitable Waste (D001) .

    • If dissolved in DMSO/Water: Classify as Toxic/Irritant Organic Waste .

  • pH Validation:

    • Check: Measure pH of the waste carboy.

    • Requirement: pH must be between 4 and 10.

    • Correction: If <4, neutralize with dilute Sodium Bicarbonate. If >10, neutralize with dilute Acetic Acid. Reason: Extreme pH can degrade waste containers or react with other organics.

  • Accumulation:

    • Use standard "Organic Waste" carboys (Safety Can or HDPE).

    • Crucial: Do not mix with oxidizers (Peroxides, Nitric Acid).[3] Pyridine rings can form unstable N-oxides under aggressive oxidation.

Part 4: Visualizing the Workflow

Diagram 1: Waste Stream Decision Logic

This logic tree guides the researcher to the correct waste bin based on the physical state and solvent matrix.

WasteLogic Start Waste Generation: 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureSolid Double Bag in HDPE Jar Solid->PureSolid SolventCheck Solvent Type? Liquid->SolventCheck Flammable Flammable Solvents (MeOH, ACN) SolventCheck->Flammable Aqueous Aqueous / DMSO SolventCheck->Aqueous BinA Solid Waste Stream (Incineration) PureSolid->BinA Label: Pyridine Derivative BinB Flammable Waste Stream (D001) Flammable->BinB BinC Toxic/Irritant Liquid Stream Aqueous->BinC

Caption: Decision matrix for segregating 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid based on solvent matrix.

Diagram 2: The "Cradle-to-Grave" Lifecycle

This illustrates the flow from synthesis/usage to final destruction, emphasizing the incineration endpoint.

Lifecycle Synthesis Synthesis/Usage (Lab Bench) Quench Stabilization (pH Adjustment if Liquid) Synthesis->Quench Generate Waste Package Packaging (HDPE + Secondary Containment) Quench->Package Safe for Storage Transport Waste Vendor Transport Package->Transport Manifest Creation Incineration High-Temp Incineration (>1000°C) Transport->Incineration Result Inert Ash / CO2 / NOx Scrubbing Incineration->Result Final Destruction

Caption: Lifecycle flow ensuring total destruction of the pyridine heterocycle via incineration.

Part 5: Emergency Contingencies

ScenarioImmediate ActionTechnical Rationale
Dry Powder Spill Dampen with wet paper towel, then wipe.Prevents aerosolization of the irritant dust.[2]
Eye Contact Flush with water for 15 mins.The carboxylic acid moiety can cause rapid corneal irritation.
Skin Contact Wash with soap and water.[2][3][4] Do not use Ethanol.Ethanol increases skin permeability, potentially aiding systemic absorption of the pyridine pharmacophore.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cotinine Derivatives. (General structural class reference). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (Regulatory basis for nicotine vs. metabolite handling). Available at: [Link]

Sources

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